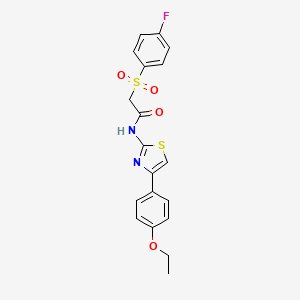

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a thiazole-based acetamide derivative featuring a 4-ethoxyphenyl substituent on the thiazole ring and a 4-fluorophenyl sulfonyl group on the acetamide moiety. The ethoxy group (-OCH₂CH₃) is electron-donating, while the sulfonyl (-SO₂-) group is strongly electron-withdrawing, creating a unique electronic profile that may influence solubility, stability, and biological interactions .

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S2/c1-2-26-15-7-3-13(4-8-15)17-11-27-19(21-17)22-18(23)12-28(24,25)16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQISSIIIKUNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl and fluorophenylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, ethyl bromoacetate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.

Industry: The compound may be used in the development of new materials or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues of Thiazole-Acetamide Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Estimated based on analogs.

Key Structural and Functional Differences

Pyridin-2-yl (GSK1570606A) introduces a heteroaromatic ring capable of hydrogen bonding, which may improve target binding affinity in enzyme inhibition .

Acetamide Modifications: The 4-fluorophenylsulfonyl group in the target compound increases polarity and may enhance interactions with polar residues in enzyme active sites. In contrast, piperazine-linked acetamides (e.g., compound 15 in ) offer basic nitrogen atoms for improved solubility and metabolic stability.

Molecular Weight and Physicochemical Properties :

- Chlorine-substituted analogs (e.g., ) exhibit higher molecular weights (~445 g/mol) due to halogen atoms, which may reduce solubility but increase lipophilicity (logP).

- Piperazine-containing derivatives (e.g., ) have molecular weights ~410–430 g/mol, balancing bulk with solubility through hydrophilic nitrogen atoms.

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.45 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial contexts.

Research indicates that compounds similar to this compound exert their effects through multiple pathways:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Autophagy Activation : In addition to apoptosis, it may induce autophagy, a process that can contribute to cell death in cancer cells.

- Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor growth reduction in xenograft models, suggesting effective systemic delivery and activity against established tumors.

Biological Activity in Cancer Research

A study focusing on a closely related compound demonstrated potent in vitro activity against various cancer cell lines, including melanoma and pancreatic cancer. The lead compound exhibited high potency against both sensitive and resistant forms of these cancers, with IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 < 10 µM).

Table 1: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | < 10 | Apoptosis induction |

| Pancreatic Cancer (PANC-1) | < 5 | Autophagy activation |

| Chronic Myeloid Leukemia (K562) | < 8 | Caspase activation |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it exhibits bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bactericidal |

| Escherichia coli | 125 | Bacteriostatic |

Case Studies

- Case Study on Melanoma : In a xenograft model using A375 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tumor tissue effectively.

- Antimicrobial Efficacy Against MRSA : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it inhibited biofilm formation at concentrations significantly lower than those required for planktonic cell inhibition, suggesting a unique mechanism that could be leveraged for treating chronic infections.

Q & A

Q. Protocol :

- Enzyme assay : Incubate the compound (0.1–100 µM) with α-glucosidase (e.g., from Saccharomyces cerevisiae) and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8).

- Kinetic analysis : Measure IC₅₀ via UV-Vis absorbance at 405 nm. Compare with acarbose as a positive control .

- Docking studies : Use AutoDock Vina to simulate binding interactions with the enzyme’s active site, focusing on hydrogen bonds with the sulfonyl and thiazole moieties .

Basic: What structural features influence bioactivity?

- Thiazole core : Essential for π-π stacking with enzyme active sites (e.g., COX-2 inhibition) .

- 4-Fluorophenyl sulfonyl group : Enhances metabolic stability and binding affinity via hydrophobic interactions .

- Ethoxyphenyl substituent : Modulates solubility and bioavailability; ethoxy groups improve membrane permeability .

Advanced: How to optimize reaction yields in sterically hindered systems?

- Ultrasonication : Enhances mixing and reduces reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) .

- Catalytic DMAP : Accelerates sulfonylation by activating electrophilic intermediates .

- Microwave-assisted synthesis : Increases yields (up to 89%) for condensation steps by improving energy transfer .

Basic: How to confirm compound purity and stability?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature assays) .

- Long-term storage : Store at -20°C under argon to prevent sulfonyl group hydrolysis .

Advanced: What computational methods predict binding modes with target proteins?

- Molecular docking : Use Schrödinger Suite or MOE to model interactions with COX-2 or α-glucosidase. Key interactions include hydrogen bonds between the sulfonyl oxygen and Arg120 (COX-2) .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.